molecular formula C12H15N3O4 B047217 5-(1-Propynyl)-2'-deoxycytidine CAS No. 117693-24-0

5-(1-Propynyl)-2'-deoxycytidine

Cat. No.: B047217
CAS No.: 117693-24-0
M. Wt: 265.26 g/mol
InChI Key: ZRFXOICDDKDRNA-IVZWLZJFSA-N
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Description

5-(1-Propynyl)-2’-deoxycytidine: is a chemically modified nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental building block of DNA. The modification involves the addition of a propynyl group at the 5-position of the cytosine ring. This alteration enhances the compound’s binding affinity and stability when incorporated into DNA structures, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with a propynyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the nucleoside and facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and the efficiency of the reaction .

Industrial Production Methods: Industrial production of 5-(1-Propynyl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Propynyl)-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of 5-(1-Propynyl)-2’-deoxycytidine, such as triazole-containing nucleosides and other modified nucleotides .

Scientific Research Applications

5-(1-Propynyl)-2’-deoxycytidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-(1-Propynyl)-2’-deoxycytidine is unique due to the presence of the propynyl group, which significantly enhances the stability and binding affinity of DNA structures. This makes it particularly valuable in applications requiring strong and specific DNA interactions, such as in the development of high-affinity DNA probes and therapeutic agents .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFXOICDDKDRNA-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117693-24-0
Record name Cytidine, 2'-deoxy-5-(1-propyn-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYTIDINE, 2'-DEOXY-5-(1-PROPYN-1-YL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y7XE3C69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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